Methoxy-PEPy

Description

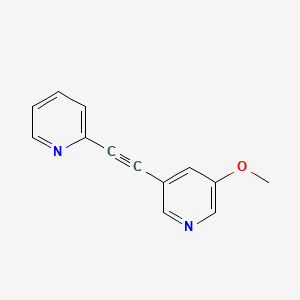

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-(2-pyridin-2-ylethynyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-16-13-8-11(9-14-10-13)5-6-12-4-2-3-7-15-12/h2-4,7-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTFKUFTEWQHDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C#CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524924-76-3 | |

| Record name | 3-Methoxy-5-(2-pyridinylethynyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524924763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHOXY-5-(2-PYRIDINYLETHYNYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0868W4SS6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methoxy-PEPy: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Synthesis, Characterization, and Application of a Potent mGlu5 Receptor Radioligand

This technical guide provides a detailed exploration of Methoxy-PEPy, specifically its tritiated form, [³H]this compound, a high-affinity and selective radioligand for the metabotropic glutamate receptor 5 (mGlu5).[1][2][3] this compound, chemically known as 3-[³H]methoxy-5-(pyridin-2-ylethynyl)pyridine, serves as a critical tool in neuroscience research and drug discovery for the investigation of the mGlu5 receptor, which is implicated in various neurological and psychiatric disorders.[4][5] This document outlines the synthesis, chemical properties, and detailed experimental protocols for the application of [³H]this compound, along with an examination of the mGlu5 receptor signaling pathway.

Synthesis and Chemical Properties

The synthesis of [³H]this compound is a multi-step process that culminates in the introduction of a tritium-labeled methoxy group, rendering it suitable for use as a radioligand.[1] A key reaction in the synthesis of this compound and related compounds is the Sonogashira coupling, which utilizes palladium and copper co-catalysts to form the characteristic ethynyl linkage.[1][2] The radiolabeling is typically achieved through catalytic reduction of a suitable precursor with tritium gas (³H₂).[2]

Chemical Structure:

-

IUPAC Name: 3-(2-pyridin-2-ylethynyl)-5-(tritiomethoxy)pyridine[1]

-

Molecular Formula: C₁₃H₁₀N₂O[1]

-

Molecular Weight (non-tritiated): Approximately 216.25 g/mol [1]

Characterization and Binding Profile

[³H]this compound is a potent and selective non-competitive antagonist for the mGlu5 receptor.[4][6] Its high affinity and specificity make it an invaluable tool for the quantitative mapping and characterization of mGlu5 receptors in preclinical research.[4]

Quantitative Binding Data

The binding affinity of [³H]this compound and the inhibitory constants of other mGlu5 receptor ligands have been determined through various radioligand binding assays.

| Radioligand/Compound | Species | Brain Region/Preparation | Parameter | Value | Reference |

| [³H]this compound | Rat | Cortex Membranes | K_d (nM) | 3.4 ± 0.4 | [3][4] |

| [³H]this compound | Rat | Frontal Cortex | B_max (fmol/mg tissue) | 64.7 | [5] |

| MPEP | Rat | Brain membranes | K_i (nM) | >75% occupancy at 10 mg/kg i.p. for 2h | [4] |

| MTEP | Rat | Brain membranes | K_i (nM) | >75% occupancy at 3 mg/kg i.p. for 2h | [4] |

Note: K_d (dissociation constant) represents the concentration of the radioligand required to occupy 50% of the receptors at equilibrium; a lower K_d indicates higher binding affinity. B_max represents the maximum density of receptors in a given tissue. K_i (inhibitory constant) reflects the affinity of a competing unlabeled ligand.

Experimental Protocols

Detailed methodologies are essential for the successful application of [³H]this compound in research settings. The following sections provide comprehensive protocols for key experiments.

Rat Brain Membrane Preparation

A crucial initial step for in vitro binding assays is the preparation of cell membranes containing the mGlu5 receptor.[3]

Materials:

-

Rat brain tissue (e.g., cortex)

-

Ice-cold homogenization buffer (e.g., 50 mM Tris-HCl)

-

Centrifuge

Procedure:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[4][5]

-

Collect the supernatant and centrifuge at 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[4][5]

-

Resuspend the pellet in fresh buffer and repeat the centrifugation step to wash the membranes.[4][5]

-

Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard method (e.g., Bradford assay).[4]

-

Store the membrane preparations at -80°C until use.[4]

References

[3H]methoxy-PEPy: A Technical Guide to its Mechanism of Action for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of [3H]methoxy-PEPy, a critical radioligand for the study of the metabotropic glutamate receptor 5 (mGluR5). It details the compound's mechanism of action, binding characteristics, and its application in key experimental protocols.

Core Mechanism of Action

[3H]this compound, chemically known as 3-methoxy-5-(pyridin-2-ylethynyl)pyridine, is a potent and selective non-competitive antagonist of the mGluR5 receptor.[1][2] As a negative allosteric modulator (NAM), it binds to a site on the receptor distinct from the orthosteric glutamate binding site.[1] This binding event induces a conformational change in the receptor that inhibits its activation by glutamate, thereby blocking the downstream signaling cascade.[3] Its high affinity and specificity make it an invaluable tool for in vitro characterization and quantification of mGluR5.[4]

Quantitative Data Summary

The binding characteristics of [3H]this compound to the mGluR5 receptor have been extensively studied. The following tables summarize the key quantitative data from radioligand binding assays.

Table 1: Binding Affinity of [3H]this compound for Rat mGluR5 Receptor

| Parameter | Value | Tissue/Preparation | Reference |

| Kd (Dissociation Constant) | 3.4 ± 0.4 nM | Rat Cortical Membranes | [5] |

Table 2: Kinetic Parameters of [3H]this compound Binding to Rat mGluR5 Receptor

| Parameter | Value | Tissue/Preparation | Reference |

| kon (Association Rate) | 2.9 x 107 M-1min-1 | Not Specified | [5] |

| koff (Dissociation Rate) | 0.11 min-1 | Not Specified | [5] |

Table 3: Inhibitory Potency of Unlabeled mGluR5 Ligands Determined by [3H]this compound Competition Assay

| Compound | Target Receptor(s) | Ki (nM) | Reference |

| MPEP | mGluR5 | ~1-10 | [3] |

| MTEP | mGluR5 | ~16 | [6] |

| VU0040228 | mGluR5 | 82 ± 12 | [3] |

| VU0285683 | mGluR5 | 16.9 ± 1.1 | [3] |

Signaling Pathway

The mGluR5 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 subunit.[2][4] Upon activation by glutamate, Gαq/11 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[4] The subsequent rise in intracellular Ca2+, along with DAG, activates protein kinase C (PKC) and other downstream effectors, modulating various cellular processes including synaptic plasticity.[2][7] [3H]this compound, by acting as a NAM, prevents this entire cascade from occurring in response to glutamate binding.

References

- 1. PlumX [plu.mx]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. In vitro characterization of [3H]MethoxyPyEP, an mGluR5 selective radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTEP | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. benchchem.com [benchchem.com]

Methoxy-PEPy: A Technical Guide to its Binding Affinity and Kinetics for the Metabotropic Glutamate Receptor 5 (mGlu5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Methoxy-PEPy, a potent and selective antagonist for the metabotropic glutamate receptor 5 (mGlu5). The focus is on [3H]this compound, its tritiated analog, which is an invaluable radioligand for the in vitro characterization of mGlu5 receptors. This document details quantitative binding data, experimental protocols, and the associated signaling pathways to support research and drug development endeavors targeting the mGlu5 receptor.

Quantitative Binding Data

The binding affinity and kinetics of [3H]this compound have been characterized through various radioligand binding assays, primarily in rat brain tissues. The equilibrium dissociation constant (Kd), maximum receptor density (Bmax), and kinetic parameters (k_on and k_off) are summarized below.

Table 1: Binding Affinity and Density of [3H]this compound

| Species | Tissue/Cell Line | K_d (nM) | B_max (fmol/mg protein) | Reference |

| Rat | Cerebral Cortex | 3.4 ± 0.4 | Not Reported in fmol/mg protein | [1][2] |

| Rat | Frontal Cortex | Not Reported | 64.7 fmol/mg tissue | [3] |

| Human | HEK293A cells expressing hmGlu5 | ~0.46 | 14.1 ± 0.8 (fmol/10^4 cells) | [2] |

| Rat | HEK293A cells expressing rmGlu5 | ~16.6 | 14.9 ± 4.5 (fmol/10^4 cells) | [2] |

Note: Direct comparison of Bmax values between cell lines and brain tissue should be made with caution due to differences in experimental preparations and units of measurement.[2]

Table 2: Kinetic Parameters of [3H]this compound Binding in Rat Cortex

| Parameter | Value |

| k_on (M⁻¹min⁻¹) | 2.9 x 10⁷ |

| k_off (min⁻¹) | 0.11 |

Reference for Table 2:[1]

Table 3: Inhibitory Potency (IC₅₀/K_i) of mGlu5 Receptor Ligands using [3H]this compound

| Compound | IC₅₀ (nM) | K_i (nM) |

| This compound | 1 | Not Reported |

| MPEP | IC₅₀ range: 0.8-66 | Not Reported |

| MTEP | IC₅₀ range: 0.8-66 | Not Reported |

| 5MPEP | Not Reported | 388 |

Reference for Table 3:[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of this compound binding. The following are standard protocols for saturation and competition binding assays.

Membrane Preparation from Brain Tissue

A critical first step for in vitro binding assays is the preparation of cell membranes containing the mGlu5 receptor.

Workflow for Rat Brain Membrane Preparation

Caption: Workflow for preparing rat brain membranes.[4]

Detailed Steps:

-

Dissection and Homogenization: Dissect the brain region of interest (e.g., cortex) on ice and homogenize it in 10-20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).[2]

-

Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[2][3]

-

Membrane Pelleting: Collect the supernatant and centrifuge it at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[2][3]

-

Washing: Wash the pellet by resuspending it in fresh ice-cold buffer and repeating the centrifugation step. This is crucial for removing endogenous glutamate.[2][3]

-

Final Preparation: Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.[3] The protein concentration should be determined using a standard method like the Bradford or BCA assay.[2] Store the membrane preparations at -80°C until use.[3]

Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max) for [3H]this compound.[1]

Workflow for Saturation Binding Assay

Caption: Workflow for a saturation binding assay.

Detailed Steps:

-

Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of [3H]this compound (e.g., 0.1 to 20 nM).[1][3]

-

Total Binding (TB): Add the membrane preparation (50-100 µg of protein), the appropriate dilution of [3H]this compound, and assay buffer.[3]

-

Non-Specific Binding (NSB): Add the same components as for total binding, plus a high concentration of an unlabeled mGlu5 antagonist (e.g., 10 µM MPEP) to saturate the specific binding sites.[3]

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[1][3]

-

Filtration: Terminate the assay by rapidly filtering the contents of each well through glass fiber filters (e.g., pre-soaked in polyethyleneimine) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[3]

-

Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.[3]

-

Counting: Transfer the filters to scintillation vials, add a suitable scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.[3][4]

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.[3] Plot the specific binding against the free radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine the K_d and B_max values.[3]

Competition Binding Assay

This assay is used to determine the affinity (K_i) of unlabeled test compounds for the mGlu5 receptor by measuring their ability to displace the specific binding of [3H]this compound.[1]

Detailed Steps:

-

Assay Setup: In a 96-well plate, add a fixed concentration of [3H]this compound (typically at or near its K_d), the membrane preparation, and various concentrations of the unlabeled test compound.[1] Wells for total binding (no competitor) and non-specific binding (with a saturating concentration of an unlabeled antagonist) should also be included.[1]

-

Incubation, Filtration, and Counting: Follow the same procedures as described for the saturation binding assay.[1]

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[1] The K_i value can then be calculated using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of [3H]this compound used in the assay and K_d is its equilibrium dissociation constant.[1][4]

Signaling Pathway

This compound is an antagonist of the mGlu5 receptor, which is a G-protein coupled receptor (GPCR) that canonically couples to the Gq alpha subunit of the heterotrimeric G-protein.[4] Activation of the mGlu5 receptor by an agonist, such as glutamate, initiates a downstream signaling cascade.[4]

mGlu5 Receptor Signaling Cascade

Caption: Canonical mGlu5 receptor signaling cascade.[4]

Pathway Description:

-

Ligand Binding and G-Protein Activation: Upon agonist binding, the mGlu5 receptor undergoes a conformational change, leading to the activation of the associated Gq protein.[5]

-

PLC Activation: The activated alpha subunit of the Gq protein stimulates phospholipase C (PLC).[4][5]

-

Second Messenger Production: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[4][5]

-

PKC Activation and Downstream Effects: DAG, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).[4][5] PKC, in turn, phosphorylates various downstream target proteins, leading to a wide range of cellular responses, including modulation of ion channel activity and gene expression.[5]

References

The Discovery and Development of Methoxy-PEPy: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and application of Methoxy-PEPy, a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGlu5). While this compound itself is a significant chemical entity, its primary impact on neuroscience research has been through its tritiated form, [3H]this compound, a high-affinity radioligand. This document details the synthesis, binding characteristics, and key experimental protocols for [3H]this compound, establishing it as an invaluable tool for the in vitro and in vivo study of the mGlu5 receptor. Furthermore, this guide elucidates the mGlu5 signaling pathway, providing context for the application of this important research tool.

Introduction

The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor (GPCR) that plays a critical role in excitatory synaptic transmission, neuronal plasticity, and the modulation of various neurological and psychiatric disorders.[1][2] The development of selective ligands for mGlu5 has been a key focus of neuroscience research and drug discovery. This compound, and more specifically its tritiated analog [3H]this compound, emerged as a significant advancement for studying this receptor.[3]

[3H]this compound, with the chemical name 3-[3H]methoxy-5-(pyridin-2-ylethynyl)pyridine, is a selective antagonist that binds to an allosteric site within the seven-transmembrane domain of the mGlu5 receptor.[1][4] Its high affinity and specificity have made it an ideal radioligand for quantifying mGlu5 receptor density, affinity, and distribution, as well as for characterizing the binding properties of novel drug candidates.[5]

Synthesis and Chemical Properties

The synthesis of this compound and its radiolabeled form involves a multi-step process, with the Sonogashira coupling reaction being a key step in forming the ethynyl linkage.[1] The introduction of the tritiated methoxy group is achieved through catalytic tritiation of a suitable precursor, providing the radioactive label necessary for its use as a radioligand.[3][6]

Chemical Structure:

-

IUPAC Name: 3-(2-pyridin-2-ylethynyl)-5-(tritiomethoxy)pyridine[1]

-

Molecular Formula: C13H10N2O[1]

-

Molecular Weight: Approximately 216.25 g/mol (non-tritiated)[1][7]

Data Presentation: Binding Characteristics of [3H]this compound

The following tables summarize the key quantitative pharmacological data for [3H]this compound from foundational studies.

Table 1: Binding Affinity and Density of [3H]this compound in Rat Brain

| Brain Region | K_d (nM) | B_max (fmol/mg protein) | Reference |

|---|---|---|---|

| Cortex | 3.4 ± 0.4 | Not Reported | [5] |

| Frontal Cortex | Not Reported | 64.7 fmol/mg tissue | [4] |

| Cerebellum | Very low density | Not Reported |[5] |

Table 2: Kinetic Parameters of [3H]this compound Binding in Rat Cortex

| Parameter | Value | Reference |

|---|---|---|

| k_on (M⁻¹min⁻¹) | 2.9 x 10⁷ | [5] |

| k_off (min⁻¹) | 0.11 |[5] |

Table 3: Inhibitory Potency (IC₅₀/K_i) of mGlu5 Receptor Ligands using [3H]this compound

| Compound | IC₅₀ (nM) | K_i (nM) | Reference |

|---|---|---|---|

| This compound | 1 | Not Reported | [5] |

| MPEP | 0.8-66 | Not Reported | [5] |

| MTEP | 0.8-66 | Not Reported | [5] |

| 5MPEP | Not Reported | 388 |[5] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of [3H]this compound in research. The following sections outline key experimental protocols.

Radioligand Saturation Binding Assay

This assay is designed to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max) for [3H]this compound.[5]

Materials:

-

[3H]this compound[5]

-

Tissue homogenates (e.g., rat brain cortex)[5]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4[5]

-

Unlabeled MPEP (for non-specific binding)[5]

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethylenimine (PEI)[3]

-

Scintillation cocktail and counter[5]

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration.[2][3]

-

Assay Setup: In a 96-well plate, add increasing concentrations of [3H]this compound (e.g., 0.1 to 20 nM) in duplicate or triplicate.[5]

-

Non-specific Binding: To a parallel set of wells, add a high concentration of unlabeled MPEP (e.g., 10 µM).[5]

-

Incubation: Add the tissue homogenate (typically 50-100 µg of protein) to each well and incubate at room temperature for 60-90 minutes to reach equilibrium.[5]

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.[5]

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.[5]

-

Counting: Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity.[2]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine K_d and B_max values.[5]

Radioligand Competition Binding Assay

This assay is used to determine the affinity (K_i) of unlabeled test compounds for the mGlu5 receptor by measuring their ability to displace the binding of [3H]this compound.[5]

Procedure:

-

Membrane Preparation: Prepare tissue membranes as described in the saturation binding assay.[3]

-

Assay Setup: In a 96-well plate, add a fixed concentration of [3H]this compound (close to its K_d).[5]

-

Competition: Add varying concentrations of the unlabeled test compounds.[3]

-

Controls: Include wells for total binding (no competitor) and non-specific binding (e.g., 10 µM MPEP).[3]

-

Incubation, Filtration, Washing, and Counting: Proceed as described for the saturation binding assay.[3]

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the K_i value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]this compound and Kd is its dissociation constant.[8][9]

Mandatory Visualizations

Signaling Pathway

The mGlu5 receptor is a G-protein coupled receptor that primarily signals through the Gq alpha subunit.[4][5] Upon activation by glutamate, it initiates a cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses to the endoplasmic reticulum, leading to the release of intracellular calcium, while DAG, along with the increased calcium, activates protein kinase C (PKC).[5]

Caption: Simplified signaling pathway of the mGlu5 receptor.

Experimental Workflow

The following diagram illustrates the key steps involved in a competition binding assay using [3H]this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Buy [3H]this compound (EVT-15326845) | 524924-80-9 [evitachem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Methoxy-PEPy: A Technical Guide to a Potent and Selective mGlu5 Receptor Antagonist

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Methoxy-PEPy, a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGlu5). This document details its binding characteristics, the underlying signaling pathways, and the experimental protocols for its application in research.

Introduction

This compound, chemically known as 3-methoxy-5-(pyridin-2-ylethynyl)pyridine, is a non-competitive antagonist of the mGlu5 receptor.[1] Its tritiated form, [3H]this compound, is a widely utilized radioligand in neuroscience research for its high affinity and selectivity, making it an invaluable tool for in vitro and in vivo studies of the mGlu5 receptor.[2][3] These studies include receptor distribution, pharmacology, and occupancy assessments.[2] The development of radioligands like [3H]this compound has significantly advanced the understanding of the physiological and pathological roles of the mGlu5 receptor.[2]

Core Properties and Binding Characteristics

[3H]this compound is characterized by its high-affinity, saturable binding to the mGlu5 receptor.[1] This high affinity allows for the reliable detection and quantification of the receptor, even in tissues with moderate expression levels.[1] A key advantage of [3H]this compound is its low non-specific binding, which enhances the signal-to-noise ratio in experimental assays.[1] Furthermore, as a tritiated compound, it possesses a long half-life of 12.3 years, offering logistical benefits over radiotracers with short half-lives.[1]

Quantitative Binding Data

The binding affinity of [3H]this compound for the mGlu5 receptor has been determined across various species and experimental systems. The following table summarizes key quantitative data.

| Species | Tissue/Cell Line | K d (nM) | B max (fmol/mg protein) | Reference |

| Human | HEK293A cells expressing hmGlu5 | ~0.46 | 14.1 ± 0.8 (fmol/10^4 cells) | [4] |

| Rat | Cerebral Cortex | 3.4 ± 0.4 | Not Reported | [1][4] |

| Rat | HEK293A cells expressing rmGlu5 | ~16.6 | 14.9 ± 4.5 (fmol/10^4 cells) | [4] |

| Mouse | Forebrain | Not explicitly quantified in vitro | 14-fold higher binding in forebrain relative to cerebellum | [4] |

Note: Direct comparison of Bmax values between cell lines and brain tissue should be made with caution due to differences in experimental preparations and units of measurement.[4]

Mechanism of Action and Signaling Pathway

The mGlu5 receptor is a G-protein coupled receptor (GPCR) that is typically coupled to Gq/G11 proteins.[2] Upon activation by its endogenous ligand, glutamate, the mGlu5 receptor initiates a signaling cascade that leads to the mobilization of intracellular calcium.[2] this compound acts as a negative allosteric modulator (NAM), binding to a site distinct from the glutamate binding site to inhibit receptor function.

The signaling cascade initiated by mGlu5 receptor activation proceeds as follows:

-

Ligand Binding: Glutamate binds to the extracellular domain of the mGlu5 receptor.[2]

-

G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gq/G11 G-protein.[2]

-

Phospholipase C (PLC) Activation: The activated G-protein, in turn, activates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[2]

-

Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC).[2]

-

Downstream Effects: The rise in intracellular calcium and the activation of PKC lead to a variety of downstream cellular responses, including the modulation of ion channel activity and gene expression.[2]

Simplified signaling pathway of the mGlu5 receptor and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are essential for the effective use of [3H]this compound in research. The following sections provide an overview of key experimental protocols.

Synthesis of this compound

The synthesis of this compound and its tritiated analog involves a multi-step process. A crucial step is the Sonogashira coupling reaction, which utilizes palladium and copper co-catalysts to form the ethynyl linkage between a halogenated pyridine derivative and 2-ethynylpyridine.[2][3][5] The introduction of the tritiated methoxy group provides the radioactive label necessary for its use as a radioligand.[2] This is typically achieved through the catalytic reduction of a suitable precursor with tritium gas (3H2) in the presence of a palladium catalyst.[3]

Radioligand Binding Assay

Radioligand binding assays are fundamental for characterizing the affinity (Kd) and density (Bmax) of receptors.[1]

Materials:

-

[3H]this compound[3]

-

Tissue homogenate (e.g., brain tissue) or cell membranes expressing mGlu5[3][4]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4[3]

-

Unlabeled mGlu5 receptor ligands (e.g., MPEP) for competition assays and determination of non-specific binding[3]

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like polyethylenimine (PEI) to reduce non-specific binding[3]

-

Filtration apparatus (Cell harvester)[3]

-

Scintillation vials and cocktail[2]

-

Scintillation counter[2]

Procedure:

-

Membrane Preparation:

-

Assay Setup (96-well plate format):

-

Total Binding: Add membrane homogenate, assay buffer, and [3H]this compound.[3]

-

Non-specific Binding: Add membrane homogenate, a high concentration of an unlabeled competitor (e.g., 10 µM MPEP), and [3H]this compound.[3]

-

Competition Binding: Add membrane homogenate, a fixed concentration of [3H]this compound, and varying concentrations of the competing unlabeled ligand.[3]

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[3][4]

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.[2][3]

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

Experimental workflow for a [3H]this compound radioligand binding assay.

In Vivo Receptor Occupancy Studies

[3H]this compound is also used in preclinical in vivo studies to quantify the occupancy of mGlu5 receptors by unlabeled antagonist compounds.[6]

Procedure:

-

Antagonist Administration: Administer the test mGlu5 antagonist or vehicle to the animal (e.g., via intraperitoneal injection).[6]

-

Time Delay: Allow a predetermined amount of time to pass between antagonist administration and radioligand injection to assess the time course of receptor occupancy.[6]

-

Radioligand Injection: Administer [3H]this compound (e.g., 50 µCi/kg) via intravenous tail vein injection.[6]

-

Incubation Period: Allow the radioligand to distribute in the brain for a set period (e.g., 30 minutes).[6]

-

Tissue Harvesting: Euthanize the animal and dissect the brain regions of interest.[6]

-

Quantification: Homogenize the tissue and measure the amount of radioactivity to determine the level of receptor occupancy.

Relationship to Other mGlu5 Antagonists

This compound belongs to a class of non-competitive, negative allosteric modulators of the mGlu5 receptor. It is structurally related to other well-known mGlu5 antagonists like MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine).[3][7] These compounds all bind to an allosteric site on the receptor, distinct from the glutamate binding site.[1]

Logical relationship of this compound and other ligands to the mGlu5 receptor.

Conclusion

This compound, particularly in its tritiated form, is a well-characterized and valuable tool for the selective study of the mGlu5 receptor.[2] Its high affinity and specificity, combined with established experimental protocols, make it an essential asset for researchers in the fields of neuroscience and drug development.[2] The data and methodologies presented in this guide provide a solid foundation for the utilization of this compound in investigating the role of the mGlu5 receptor in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy [3H]this compound (EVT-15326845) | 524924-80-9 [evitachem.com]

- 6. benchchem.com [benchchem.com]

- 7. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Pharmacology of Methoxy-PEPy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxy-PEPy, or 3-methoxy-5-(pyridin-2-ylethynyl)pyridine, is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). Its tritiated form, [3H]this compound, has become an invaluable tool in neuroscience research for the in vitro and in vivo characterization of mGluR5. This technical guide provides a comprehensive overview of the foundational pharmacology of this compound, including its binding characteristics, functional antagonism, and the associated signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its application in research and drug development.

Introduction

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor predominantly expressed in the postsynaptic density of neurons in brain regions associated with learning, memory, and synaptic plasticity.[1] Its dysregulation has been implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention. This compound has emerged as a critical ligand for studying mGluR5 due to its high affinity and selectivity.[2] It is a structural analog of MPEP (2-methyl-6-(phenylethynyl)-pyridine), a well-known mGluR5 negative allosteric modulator (NAM).[3] This guide will delve into the core pharmacological aspects of this compound, with a focus on its utility as a research tool.

Quantitative Pharmacology

The pharmacological profile of this compound has been primarily characterized through radioligand binding studies using its tritiated version, [3H]this compound.

Receptor Binding Affinity and Kinetics

[3H]this compound exhibits high affinity for the mGluR5 receptor. Saturation binding studies in rat cortical membranes have determined its equilibrium dissociation constant (Kd) to be approximately 3.4 nM.[2][3] The binding kinetics in rat cortex at room temperature have been determined, with an association rate constant (kon) of 2.9 x 107 M-1min-1 and a dissociation rate constant (koff) of 0.11 min-1.[4]

Table 1: Binding Characteristics of [3H]this compound in Rat Brain

| Parameter | Value | Brain Region | Reference |

| Kd (nM) | 3.4 ± 0.4 | Cortex | [4] |

| kon (M-1min-1) | 2.9 x 107 | Cortex | [4] |

| koff (min-1) | 0.11 | Cortex | [4] |

Competitive Binding Profile

Competition binding assays using [3H]this compound are widely employed to determine the affinity (Ki) of unlabeled ligands for the mGluR5 receptor. The IC50 of unlabeled this compound in displacing [3H]this compound is approximately 1 nM.[4] The inhibitory potencies of other common mGluR5 ligands have also been determined using this radioligand.

Table 2: Inhibitory Potency (IC50/Ki) of mGluR5 Ligands using [3H]this compound

| Compound | IC50 (nM) | Ki (nM) | Reference |

| This compound | 1 | Not Reported | [4] |

| MPEP | 0.8 - 66 | Not Reported | [4] |

| MTEP | 0.8 - 66 | Not Reported | [4] |

| 5MPEP | Not Reported | 388 | [4] |

Synthesis

The synthesis of this compound involves a multi-step process, culminating in a Sonogashira coupling reaction. A plausible, though not exhaustively detailed, synthetic route for the non-radiolabeled compound is as follows:

-

Preparation of the Precursor : The synthesis begins with the preparation of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine by reaction with sodium methoxide.[5]

-

Sonogashira Coupling : The core structure is then assembled via a palladium-catalyzed Sonogashira cross-coupling reaction between 3-bromo-5-methoxypyridine and 2-ethynylpyridine. This reaction typically utilizes a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI).[5]

-

Purification : The final product, 3-methoxy-5-(pyridin-2-ylethynyl)pyridine, is purified using standard techniques such as column chromatography.[5]

Signaling Pathways

This compound exerts its effects by modulating the signaling cascade of the mGluR5 receptor.

Canonical mGluR5 Signaling

mGluR5 is a Gq-coupled receptor. Upon activation by its endogenous ligand, glutamate, it initiates a downstream signaling cascade:[2]

-

G-Protein Activation : Glutamate binding induces a conformational change in the receptor, leading to the activation of the associated Gq protein.

-

PLC Activation : The activated α-subunit of Gq stimulates phospholipase C (PLC).

-

Second Messenger Production : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

PKC Activation : DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.

Canonical mGluR5 Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments involving [3H]this compound.

Radioligand Binding Assay (Competition)

This assay is used to determine the affinity (Ki) of an unlabeled test compound for the mGluR5 receptor by measuring its ability to displace the binding of [3H]this compound.

Materials:

-

Rat brain membranes (e.g., from cortex)

-

[3H]this compound

-

Unlabeled test compounds

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: 10 µM MPEP

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation counter and cocktail

Procedure:

-

Membrane Preparation : Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration.

-

Assay Setup : In a 96-well plate, add a fixed concentration of [3H]this compound (e.g., 2-3 nM). Add increasing concentrations of the unlabeled test compound. Define total binding in wells with only the radioligand and non-specific binding in wells with the radioligand and a high concentration of unlabeled MPEP.

-

Incubation : Add the membrane preparation to each well and incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration : Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing : Wash the filters rapidly with ice-cold wash buffer.

-

Quantification : Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

-

Data Analysis : Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound and use non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Competition Binding Assay Workflow

In Vitro Autoradiography

This technique is used to visualize the anatomical distribution of mGluR5 receptors in brain sections.

Materials:

-

Frozen brain sections mounted on slides

-

[3H]this compound

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Non-specific binding control: 10 µM MPEP

-

Tritium-sensitive phosphor imaging screens or autoradiography film

Procedure:

-

Slide Preparation : Thaw-mount frozen brain sections onto microscope slides.

-

Pre-incubation : Pre-incubate the slides in incubation buffer for 15-30 minutes at room temperature.

-

Incubation : Incubate the slides with [3H]this compound (e.g., 2-5 nM) in incubation buffer for 60-90 minutes at room temperature. For non-specific binding, incubate adjacent sections with [3H]this compound and a high concentration of unlabeled MPEP.[4]

-

Washing : Wash the slides in ice-cold wash buffer, followed by a brief rinse in ice-cold distilled water.

-

Drying : Dry the slides under a stream of cool, dry air.

-

Exposure : Expose the dried sections to a tritium-sensitive phosphor imaging screen or autoradiography film.

-

Imaging and Analysis : Develop the film or scan the imaging screen to visualize the distribution of radioactivity. Quantify the signal intensity in different brain regions.

In Vitro Autoradiography Workflow

Conclusion

This compound is a highly valuable pharmacological tool for the investigation of the mGluR5 receptor. Its high affinity and selectivity, particularly in its tritiated form, make it ideal for in vitro receptor binding and localization studies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies to further elucidate the role of mGluR5 in health and disease. While in vivo pharmacokinetic and pharmacodynamic data for this compound are not as extensively documented as for other mGluR5 antagonists like MPEP and MTEP, its utility in preclinical in vitro and ex vivo studies is well-established.

References

- 1. Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to Early-Stage In Vitro Studies with Methoxy-PEPy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for conducting early-stage in vitro studies utilizing Methoxy-PEPy, a potent and selective tool for investigating the metabotropic glutamate receptor 5 (mGlu5). This document details the binding characteristics of its tritiated form, [3H]this compound, outlines key experimental protocols, and illustrates the associated signaling pathways.

Introduction to this compound

This compound, chemically known as 3-methoxy-5-(pyridin-2-ylethynyl)pyridine, is a selective antagonist of the mGlu5 receptor.[1] Its tritiated analog, [3H]this compound, is a high-affinity radioligand widely employed in preclinical research for the in vitro and in vivo characterization of the mGlu5 receptor. The high specificity and affinity of [3H]this compound make it an invaluable tool for receptor binding assays, autoradiography, and for quantifying mGlu5 receptor density and distribution in various tissues.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data derived from in vitro studies with [3H]this compound.

Table 1: Binding Affinity and Kinetic Parameters of [3H]this compound in Rat Brain [2]

| Parameter | Brain Region | Value |

| Kd (nM) | Cortex | 3.4 ± 0.4 |

| kon (M⁻¹min⁻¹) | Cortex | 2.9 x 10⁷ |

| koff (min⁻¹) | Cortex | 0.11 |

Table 2: Inhibitory Potency (IC₅₀/Kᵢ) of mGlu5 Receptor Ligands Determined Using [3H]this compound [2]

| Compound | IC₅₀ (nM) | Kᵢ (nM) |

| This compound | 1 | Not Reported |

| MPEP | 0.8 - 66 | >75% occupancy at 10 mg/kg i.p. for 2h[4] |

| MTEP | 0.8 - 66 | >75% occupancy at 3 mg/kg i.p. for 2h[4] |

| 5MPEP | Not Reported | 388 |

Experimental Protocols

Detailed methodologies are crucial for the successful application of [3H]this compound in in vitro studies. The following sections provide protocols for common experimental procedures.

Membrane Preparation from Brain Tissue

This protocol outlines the steps for preparing cell membranes from brain tissue for use in radioligand binding assays.[4][5]

-

Tissue Dissection: Dissect the brain region of interest (e.g., cortex, hippocampus) on ice.

-

Homogenization: Homogenize the tissue in 10-20 volumes of ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or a Polytron.[5]

-

Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.[4][5]

-

High-Speed Centrifugation: Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[4]

-

Washing: Resuspend the membrane pellet in fresh ice-cold binding buffer and repeat the high-speed centrifugation step.[4]

-

Final Preparation: Resuspend the final pellet in a known volume of assay buffer.

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.[5]

-

Storage: Store the membrane aliquots at -80°C until use.[5]

Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]this compound.[2][5]

Materials:

-

[3H]this compound

-

Prepared tissue membranes

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4[2]

-

Unlabeled mGlu5 antagonist (e.g., 10 µM MPEP) for determining non-specific binding[2][4]

-

Glass fiber filters (e.g., Whatman GF/B)[2]

-

Scintillation cocktail and counter

Procedure:

-

Assay Setup: In a 96-well plate, prepare triplicate wells for a range of increasing concentrations of [3H]this compound (e.g., 0.1 to 20 nM).[2][4]

-

Non-Specific Binding: To a parallel set of wells, add the same concentrations of [3H]this compound along with a high concentration of an unlabeled mGlu5 antagonist (e.g., 10 µM MPEP) to determine non-specific binding.[4][5]

-

Incubation: Add the membrane preparation (typically 50-100 µg of protein) to each well.[2][5] Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[2][4]

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[2][4]

-

Washing: Rapidly wash the filters with ice-cold assay buffer to remove any unbound radioligand.[2][4]

-

Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[2]

-

Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding at each [3H]this compound concentration. Analyze the data using non-linear regression to determine the Kd and Bmax values.[2][3]

Competition Binding Assay

This assay is used to determine the affinity (Kᵢ) of an unlabeled test compound by measuring its ability to displace the binding of [3H]this compound.[5][6]

Materials:

-

Same as for Saturation Binding Assay

-

Unlabeled test compounds

Procedure:

-

Assay Setup: In a 96-well plate, add a fixed concentration of [3H]this compound (typically at or near its Kd).[6]

-

Test Compound Addition: Add increasing concentrations of the unlabeled test compound to a series of wells.

-

Controls: Include wells for total binding (only [3H]this compound and membranes) and non-specific binding ([3H]this compound, membranes, and a high concentration of an unlabeled mGlu5 antagonist).[2]

-

Incubation, Filtration, and Counting: Follow steps 3-6 from the Saturation Binding Assay protocol.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]this compound). The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound and Kd is its dissociation constant.[6]

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams were created using the DOT language.

Caption: Simplified mGlu5 receptor signaling cascade.

Activation of the mGlu5 receptor by glutamate initiates a Gq/G11 protein-coupled signaling pathway.[1][6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6] IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, and DAG, along with the elevated calcium levels, activates protein kinase C (PKC).[1][6] These events trigger a variety of downstream cellular responses.[1]

Caption: Workflow for a competition binding assay.

This diagram illustrates the sequential steps involved in performing a competition binding assay to determine the inhibitory potency of a test compound against the binding of [3H]this compound to the mGlu5 receptor.[6]

References

The Selectivity Profile of Methoxy-PEPy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of Methoxy-PEPy, a potent and highly selective antagonist for the metabotropic glutamate receptor 5 (mGlu5). This compound, particularly in its tritiated form ([³H]this compound), has become an invaluable tool for in vitro characterization of mGlu5 receptors, enabling precise quantification of receptor distribution, density, and the pharmacological profiling of novel compounds.

Core Compound Profile

This compound, chemically known as 3-methoxy-5-(pyridin-2-ylethynyl)pyridine, is a negative allosteric modulator (NAM) of the mGlu5 receptor.[1] It binds to a site distinct from the orthosteric glutamate binding site, offering a high degree of subtype selectivity.[1] Its tritiated version, [³H]this compound, is a widely used radioligand with high affinity and low non-specific binding, making it ideal for a variety of in vitro assays.[2]

Quantitative Binding Data

The binding affinity of [³H]this compound for the mGlu5 receptor has been characterized across various species and preparations. The equilibrium dissociation constant (Kd) is consistently in the low nanomolar range, indicating a high binding affinity.

| Parameter | Value | Species | Preparation | Reference |

| Kd | ~3.4 nM | Rat | Cortical Membranes | [2][3] |

| ~0.46 nM | Human | HEK293A cells expressing hmGlu5 | [1] | |

| ~16.6 nM | Rat | HEK293A cells expressing rmGlu5 | [1] | |

| k-on | 2.9 x 10⁷ M⁻¹min⁻¹ | Rat | Not Specified | [3] |

| k-off | 0.11 min⁻¹ | Rat | Not Specified | [3] |

Selectivity Profile

While comprehensive broad-panel screening data for this compound against a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes is not extensively published, the available literature strongly supports its high selectivity for the mGlu5 receptor.[4][5]

The selectivity of this compound can be contextualized by comparing it to related mGluR5 antagonists, MPEP and MTEP. MPEP (2-methyl-6-(phenylethynyl)pyridine) has been noted for its off-target effects, particularly inhibition of NMDA receptors at higher concentrations.[1][6][7] MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) was subsequently developed and is recognized for its improved selectivity over MPEP with fewer off-target actions.[1][7][8] this compound is considered to be in the class of highly selective mGlu5 antagonists, making it a preferred tool for specific interrogation of the mGlu5 receptor.[4][5]

A competition binding study demonstrated the selectivity of [³H]MethoxyPyEP for mGluR5, with a rank order of affinity showing MPEP as the most potent displacer, while various other receptor ligands, including those for NMDA, muscarinic, serotonergic, and adrenergic receptors, were significantly less potent.[3]

mGlu5 Signaling Pathway

The mGlu5 receptor is a Gq/G11-coupled GPCR.[4] Upon activation by glutamate, it initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). This compound, as a negative allosteric modulator, inhibits this signaling pathway.

mGlu5 Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the selectivity profile of compounds like this compound. Below are standard protocols for key in vitro assays.

Radioligand Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of [³H]this compound.

Workflow for Radioligand Saturation Binding Assay

Workflow for a radioligand saturation binding assay.

Detailed Protocol:

-

Membrane Preparation:

-

Dissect the brain region of interest (e.g., rat cortex) in ice-cold buffer.

-

Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet and determine the protein concentration.

-

-

Incubation:

-

In a 96-well plate, set up triplicate wells for a range of [³H]this compound concentrations (e.g., 0.1 to 20 nM).

-

For each concentration, prepare parallel wells containing a high concentration of an unlabeled mGlu5 antagonist (e.g., 10 µM MPEP) to determine non-specific binding.

-

Add the membrane preparation (typically 50-100 µg of protein) to each well.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., pre-soaked in polyethyleneimine) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding at each concentration.

-

Plot specific binding versus the concentration of [³H]this compound and analyze the data using non-linear regression to derive Kd and Bmax values.[7]

-

Radioligand Competition Binding Assay

This assay is performed to determine the affinity (Ki) of unlabeled test compounds for the mGlu5 receptor by measuring their ability to displace the binding of [³H]this compound.

Workflow for Radioligand Competition Binding Assay

References

- 1. Metabotropic glutamate receptor subtype 5 antagonists MPEP and MTEP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro characterization of [3H]MethoxyPyEP, an mGluR5 selective radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. [3H]-methoxymethyl-MTEP and [3H]-methoxy-PEPy: potent and selective radioligands for the metabotropic glutamate subtype 5 (mGlu5) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTEP - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for [3H]methoxy-PEPy Radioligand Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

[3H]methoxy-PEPy, chemically known as 3-[3H]methoxy-5-(pyridin-2-ylethynyl)pyridine, is a highly potent and selective antagonist for the metabotropic glutamate subtype 5 (mGlu5) receptor.[1][2][3][4][5][6] Its high affinity and specificity make it an invaluable radioligand for the in vitro characterization and quantification of mGlu5 receptors.[1][2][7] These application notes provide detailed protocols for utilizing [3H]this compound in radioligand binding assays, crucial for neuroscience research and the development of novel therapeutics targeting the mGlu5 receptor.

It is important to note that while the initial query may have associated [3H]this compound with imidazoline receptors, the scientific literature definitively establishes it as a selective ligand for the mGlu5 receptor.[2] This document will therefore focus on the application of [3H]this compound for studying the mGlu5 receptor.

Quantitative Data Presentation

The following tables summarize key quantitative data derived from [3H]this compound binding assays.

Table 1: Saturation Binding Parameters for [3H]this compound

| Radioligand | Tissue/Cell Preparation | K_d (nM) | B_max (fmol/mg protein) | Reference |

| [3H]this compound | Rat Cortex Membranes | 3.4 ± 0.4 | Not specified in provided context | [1] |

| [3H]this compound | Rat Brain Membranes | ~3.4 | Not specified in provided context | [8] |

Table 2: Inhibitory Potency of Common mGlu5 Receptor Ligands in [3H]this compound Competition Assays

| Compound | Target Receptor(s) | IC_50 (nM) | K_i (nM) | Reference |

| This compound | mGlu5 Receptor | 1 | Not specified in provided context | [6] |

| MPEP | mGlu5 Receptor | 12 (pIC50 of 7.92) | Not specified in provided context | [9] |

Experimental Protocols

Protocol 1: Crude Brain Membrane Preparation

This protocol outlines the preparation of crude membrane fractions from brain tissue, which are suitable for use in radioligand binding assays.

Materials:

-

Fresh or frozen brain tissue (e.g., rat cortex)

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4[10]

-

Centrifuge tubes

-

Dounce homogenizer or Polytron

-

Refrigerated centrifuge

Procedure:

-

Dissect the brain region of interest on ice.

-

Weigh the tissue and add 10-20 volumes of ice-cold Homogenization Buffer.[10]

-

Homogenize the tissue using a Dounce homogenizer or a Polytron.

-

Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large tissue chunks.[11]

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[11]

-

Resuspend the pellet in fresh, ice-cold Homogenization Buffer and repeat the centrifugation.[11]

-

Resuspend the final pellet in a suitable buffer, often containing a cryoprotectant like 10% sucrose, for storage at -80°C.[11]

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[11]

Protocol 2: Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max) for [3H]this compound.[7][12]

Materials:

-

Prepared cell membranes expressing the mGlu5 receptor (typically 50-100 µg of protein per well)[1][10]

-

[3H]this compound stock solution

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4[1]

-

Unlabeled competing ligand for non-specific binding (e.g., 10 µM MPEP)[10][12]

-

96-well plates

-

Glass fiber filters (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding[11][12]

-

Filtration apparatus (cell harvester)

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of [3H]this compound in Assay Buffer. A typical concentration range is 0.1 to 10 times the expected K_d.[13]

-

In a 96-well plate, set up triplicate wells for each concentration of [3H]this compound for "total binding".[10]

-

In a separate set of triplicate wells for each concentration of [3H]this compound, add the unlabeled competing ligand (e.g., 10 µM MPEP) for "non-specific binding".[10][12]

-

Add the membrane preparation to each well.[10]

-

Initiate the binding reaction by adding the [3H]this compound dilutions to the wells. The final assay volume is typically 200-500 µL.[10][12]

-

Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[2][10][12]

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[2][12]

-

Wash the filters rapidly with ice-cold Wash Buffer (e.g., 3 x 3-5 mL) to remove unbound radioligand.[12]

-

Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[1][12]

Data Analysis:

-

Calculate the average counts per minute (CPM) for total and non-specific binding at each radioligand concentration.

-

Determine the specific binding by subtracting the non-specific binding from the total binding at each concentration.[10]

-

Plot the specific binding (y-axis) against the concentration of [3H]this compound (x-axis).

-

Analyze the data using non-linear regression analysis to determine the K_d and B_max values.[7]

Protocol 3: Competition Binding Assay

This assay is used to determine the affinity (K_i) of an unlabeled test compound by measuring its ability to displace the specific binding of [3H]this compound.[7]

Materials:

-

Same as for the Saturation Binding Assay

-

Unlabeled test compound(s)

Procedure:

-

Prepare serial dilutions of the unlabeled test compound in Assay Buffer.

-

In a 96-well plate, set up triplicate wells for each concentration of the test compound.

-

Include triplicate wells for total binding (no test compound) and non-specific binding (e.g., 10 µM MPEP).[10]

-

Add the membrane preparation to each well.

-

Add a fixed concentration of [3H]this compound to each well. This concentration is typically at or near the K_d value (e.g., ~3.4 nM).[1][10]

-

Add the test compound dilutions to the appropriate wells.

-

Incubate the plate, filter, and wash as described in the Saturation Binding Assay protocol.

-

Quantify the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Analyze the data using non-linear regression to determine the IC_50 value of the test compound (the concentration that inhibits 50% of the specific binding of [3H]this compound).[1]

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of [3H]this compound used and K_d is the dissociation constant of [3H]this compound.[1]

Visualizations

mGlu5 Receptor Signaling Pathway

Caption: Simplified mGlu5 receptor signaling cascade.

Experimental Workflow for Competition Radioligand Binding Assay

Caption: Workflow for a competition radioligand binding assay.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy [3H]this compound (EVT-15326845) | 524924-80-9 [evitachem.com]

- 5. [3H]-methoxymethyl-MTEP and [3H]-methoxy-PEPy: potent and selective radioligands for the metabotropic glutamate subtype 5 (mGlu5) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. [<sup>3</sup>H]this compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for mGlu5 Receptor Mapping Using Methoxy-PEPy in Autoradiography

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor critically involved in excitatory synaptic transmission and neuronal plasticity.[1] Its dysfunction is implicated in a range of neurological and psychiatric disorders, positioning it as a key target for therapeutic intervention. [3H]methoxy-PEPy (3-[3H]methoxy-5-(pyridin-2-ylethynyl)pyridine) is a potent, selective, and non-competitive antagonist for the mGlu5 receptor.[1][2] Its high affinity and specificity make it an invaluable radioligand for the quantitative mapping and characterization of mGlu5 receptors in preclinical research through techniques such as in vitro radioligand binding assays and quantitative autoradiography.[1][2]

These application notes provide detailed methodologies for the use of [3H]this compound in mapping mGlu5 receptors, encompassing tissue preparation, radioligand binding assays, and autoradiography.

Data Presentation

The binding characteristics of [3H]this compound have been determined in various studies. The following tables summarize key quantitative data for its binding to mGlu5 receptors in the rat brain.

Table 1: Binding Affinity (Kd) and Density (Bmax) of [3H]this compound in Rat Brain

| Brain Region | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Cortex | 3.4 ± 0.4 | Not Reported | [1][2] |

| Whole Brain | Not Reported | 487 ± 48 |

Table 2: Regional Distribution of [3H]this compound Binding in Rat Brain

| Brain Region | Relative Binding Density | Reference |

| Caudate | High | [2] |

| Hippocampus | High | [2] |

| Thalamus | Intermediate | [2] |

| Cerebellum | Very Low | [1][2] |

Table 3: Inhibitory Potency (Ki) of mGlu5 Receptor Ligands using [3H]this compound

| Compound | Ki (nM) | Reference |

| MPEP | >75% occupancy at 10 mg/kg i.p. for 2h | |

| MTEP | >75% occupancy at 3 mg/kg i.p. for 2h | |

| 5MPEP | 388 | [1] |

mGlu5 Receptor Signaling Pathway

The mGlu5 receptor primarily signals through the Gαq subunit of the G-protein. Upon activation by glutamate, it initiates a cascade leading to the mobilization of intracellular calcium.[1] this compound acts as a negative allosteric modulator of this receptor.

Caption: Simplified signaling pathway of the mGlu5 receptor.

Experimental Protocols

In Vitro Autoradiography

This protocol details the procedure for visualizing and quantifying mGlu5 receptors in brain sections using [3H]this compound.

Caption: Experimental workflow for [3H]this compound autoradiography.

Detailed Methodology:

-

Tissue Preparation:

-

Rapidly dissect the brain region of interest on ice.

-

Freeze the tissue in isopentane cooled with dry ice and store at -80°C.

-

Using a cryostat, cut 20 µm thick coronal or sagittal sections.

-

Thaw-mount the sections onto gelatin-coated microscope slides and store at -80°C until use.

-

-

Autoradiographic Labeling:

-

Bring the slides to room temperature.

-

Pre-incubate the slides in incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

-

For total binding , incubate slides with 2-5 nM [3H]this compound in incubation buffer for 60-90 minutes at room temperature.

-

For non-specific binding , incubate adjacent sections with 2-5 nM [3H]this compound in the presence of a high concentration of an unlabeled mGlu5 antagonist (e.g., 10 µM MPEP).

-

-

Washing and Drying:

-

After incubation, wash the slides in ice-cold wash buffer (e.g., 2 x 5 minutes).

-

Briefly rinse the slides in ice-cold distilled water to remove buffer salts.

-

Dry the slides under a stream of cool, dry air.

-

-

Imaging and Data Analysis:

-

Expose the dried sections to a tritium-sensitive phosphor imaging screen or autoradiography film.

-

Develop the film or scan the imaging screen.

-

Quantify the signal intensity in different brain regions using image analysis software. Specific binding is determined by subtracting the non-specific binding from the total binding.

-

Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [3H]this compound.

Caption: Workflow for a saturation binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Dissect the brain region of interest on ice and homogenize in 10-20 volumes of ice-cold binding buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the pellet in fresh binding buffer, repeat the centrifugation, and finally resuspend in a known volume of buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

Prepare serial dilutions of [3H]this compound (e.g., 0.1 to 20 nM).

-

Set up triplicate tubes for total binding (membranes + [3H]this compound) and non-specific binding (membranes + [3H]this compound + 10 µM MPEP).

-

Add 50-100 µg of membrane protein to each tube.

-

Incubate at room temperature for 60-90 minutes.

-

-

Data Analysis:

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding against the concentration of [3H]this compound and fit the data to a one-site binding model to determine Kd and Bmax.

-

Competition Binding Assay

This assay is used to determine the affinity (Ki) of unlabeled test compounds for the mGlu5 receptor by measuring their ability to displace [3H]this compound.

Detailed Methodology:

-

Assay Setup:

-

Use a fixed concentration of [3H]this compound (typically at or below the Kd value).

-

Prepare a range of concentrations of the unlabeled competing ligand.

-

Set up triplicate tubes for total binding, non-specific binding, and for each concentration of the competing ligand.

-

-

Incubation and Filtration:

-

Add 50-100 µg of membrane preparation to each tube.

-

Incubate at room temperature for 60-90 minutes.

-

Perform rapid filtration as described in the saturation binding assay.

-

-

Data Analysis:

-

Quantify radioactivity and calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound and Kd is its equilibrium dissociation constant.

-

References

Application Notes and Protocols for Methoxy-PEPy in In Vivo Receptor Occupancy Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

[³H]3-methoxy-5-(pyridin-2-ylethynyl)pyridine, commonly known as Methoxy-PEPy, is a potent and selective antagonist radioligand for the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] Its high affinity and specificity make it an invaluable tool for quantifying the in vivo occupancy of mGluR5 by unlabeled therapeutic candidates in preclinical studies.[1][2] These application notes provide detailed protocols for utilizing [³H]this compound in such studies, enabling the determination of dose-dependent receptor engagement and informing the development of novel central nervous system (CNS) therapeutics.

Data Presentation

[³H]this compound Binding Characteristics

The affinity (Kd) and density (Bmax) of [³H]this compound binding are crucial parameters for designing and interpreting receptor occupancy studies.

| Parameter | Species | Brain Region | Value | Reference |

| Kd (nM) | Rat | Cortex | 3.4 ± 0.4 | [3] |

| kon (M⁻¹min⁻¹) | Rat | Cortex | 2.9 x 10⁷ | [3] |

| koff (min⁻¹) | Rat | Cortex | 0.11 | [3] |